Z-Met-ala-OH

Description

Significance of Dipeptide Derivatives in Biochemical and Organic Synthesis Research

Dipeptide derivatives, like Z-Met-ala-OH, are indispensable tools in biochemical and organic synthesis research due to their multifaceted roles. They serve as fundamental units, representing the simplest form of a peptide bond, and are critical for understanding the chemical principles governing peptide formation and stability researchgate.net. In organic synthesis, dipeptides are employed as key intermediates and building blocks for constructing longer, more complex peptide chains or peptidomimetics peptanova.de, iris-biotech.de, iris-biotech.de. Their pre-formed peptide bond simplifies synthetic strategies, allowing for efficient fragment condensation and the assembly of larger molecular architectures peptide.com, peptide.com, rsc.org.

Furthermore, the incorporation of specific dipeptide sequences can impart unique physical properties, such as improved solubility or resistance to enzymatic degradation, which are crucial for therapeutic applications peptide.com, researchgate.net. Dipeptide derivatives themselves can also exhibit inherent biological activities, including anticancer, antimicrobial, or neuroprotective effects, making them subjects of significant interest in drug discovery researcher.life, researchgate.net.

Historical Development and Role of Benzyloxycarbonyl (Z/Cbz) Protecting Group in Peptide Synthesis

The benzyloxycarbonyl (Z or Cbz) group, introduced by Max Bergmann and Leonidas Zervas in the early 1930s, marked a pivotal moment in the history of peptide synthesis total-synthesis.com, wiley-vch.de, wikipedia.org, masterorganicchemistry.com, brieflands.com, google.com. This development was instrumental in establishing the first successful methods for controlled peptide chemical synthesis, a field that Bergmann and Zervas significantly advanced total-synthesis.com, wikipedia.org. For approximately two decades, the Z/Cbz group was the dominant protecting group strategy, enabling the synthesis of previously inaccessible oligopeptides wikipedia.org, brieflands.com.

The Z group functions by protecting the α-amino group of an amino acid, converting it into a carbamate (B1207046) total-synthesis.com, fiveable.me. This protection strategy is vital for preventing unwanted side reactions, such as self-coupling or polymerization, during peptide bond formation fiveable.me, wikipedia.org, brieflands.com. A key advantage of the Z group is its orthogonality to many other common protecting groups, such as tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) total-synthesis.com, masterorganicchemistry.com, peptide.com. This orthogonality allows for selective deprotection and sequential addition of amino acids in complex synthetic schemes masterorganicchemistry.com.

The removal of the Z group is typically achieved through catalytic hydrogenolysis, often using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere total-synthesis.com, fiveable.me, masterorganicchemistry.com. This method is advantageous as it proceeds under mild, neutral pH conditions, preserving the integrity of acid- or base-sensitive functional groups within the peptide chain fiveable.me, masterorganicchemistry.com. While Z/Cbz chemistry is still relevant, particularly in solution-phase synthesis or for specific applications, it has been complemented and, in many solid-phase peptide synthesis (SPPS) contexts, largely superseded by the Fmoc/tBu strategy due to the latter's compatibility with automated synthesis and milder final cleavage conditions wikipedia.org, peptide.com.

Table 1: Key Characteristics of the Benzyloxycarbonyl (Z/Cbz) Protecting Group

| Feature | Description | Citation(s) |

| Chemical Name | Benzyloxycarbonyl (Carbobenzyloxy) | total-synthesis.com, fiveable.me |

| Abbreviation | Z or Cbz | total-synthesis.com, fiveable.me |

| Protection Type | Carbamate formation on the amine group. | total-synthesis.com, fiveable.me |

| Introduction | Typically via reaction with benzyl (B1604629) chloroformate (Cbz-Cl) and a base. | total-synthesis.com, fiveable.me |

| Primary Use | Protection of the α-amino group in amino acids and peptides. | total-synthesis.com, fiveable.me |

| Key Advantage | Orthogonality to acid-labile (Boc) and base-labile (Fmoc) groups; mild deprotection. | total-synthesis.com, masterorganicchemistry.com |

| Deprotection Method | Catalytic hydrogenolysis (e.g., Pd/C, H₂). | total-synthesis.com, fiveable.me, masterorganicchemistry.com |

| Deprotection Conditions | Mild, neutral pH, suitable for sensitive substrates. | fiveable.me, masterorganicchemistry.com |

| Historical Role | Foundation of early controlled peptide synthesis (Bergmann-Zervas method). | wikipedia.org, brieflands.com |

Current Research Landscape and Emerging Trends for Z-Protected Peptide Fragments

While the Fmoc/tBu strategy dominates modern solid-phase peptide synthesis (SPPS), Z-protected peptide fragments, including dipeptides like this compound, continue to hold relevance in various research areas. Z-protected amino acids and dipeptides are available and utilized as building blocks, particularly in solution-phase synthesis or for specific fragment condensation strategies where their unique properties are advantageous peptanova.de, iris-biotech.de, iris-biotech.de.

Current trends in peptide chemistry focus on enhancing synthetic efficiency, improving the solubility of challenging sequences, and developing novel peptide-based therapeutics peptide.com, nih.gov, rsc.org, frontiersin.org. Z-protected dipeptides can contribute to these goals by serving as stable, well-defined intermediates. For instance, the synthesis of specific dipeptides, such as benzyloxycarbonyl alanyl-alanine (Z-ala-ala-OH), has been described with a focus on industrial scalability google.com. This indicates ongoing interest in Z-protected dipeptides for producing peptide building blocks.

The ability of Z-protected fragments to be selectively deprotected via hydrogenolysis, without affecting other protecting groups, makes them valuable for multi-step syntheses where precise control over functional group manipulation is required masterorganicchemistry.com. Research into fragment condensation, where pre-synthesized peptide fragments are coupled to form larger peptides, often benefits from the use of protected fragments, and Z-protected dipeptides can serve this role effectively peptide.com, acs.org. Although not as prevalent as Fmoc in automated SPPS, Z-protected fragments remain a key component in the synthetic chemist's toolkit for specific applications and for researchers exploring alternative or complementary synthetic routes.

Table 2: Applications and Advantages of Dipeptide Building Blocks in Peptide Synthesis

| Application/Advantage | Description | Example/Benefit | Citation(s) |

| Building Blocks | Pre-formed units for assembling complex peptides. | Accelerates synthesis, simplifies purification, enables efficient fragment condensation. | peptanova.de, iris-biotech.de, iris-biotech.de |

| Solubility | Incorporation can improve the solubility of peptide segments. | Prevents aggregation and β-sheet formation, crucial for synthesizing difficult or hydrophobic sequences. | peptide.com, peptide.com |

| Chiral Integrity | Certain dipeptides (e.g., isoacyl) can minimize racemization during coupling. | Ensures higher diastereomeric purity in the final peptide product. | peptide.com |

| Structural Control | Can introduce specific structural features, like kinks in the peptide backbone. | Pseudoproline dipeptides promote cis-amide bond formation, aiding cyclization and preventing aggregation. | peptide.com |

| Bioactivity | Dipeptide derivatives can possess inherent biological activities. | Potential applications in drug development, exhibiting anticancer, antimicrobial, or neuroprotective properties. | researcher.life, researchgate.net |

| Synthetic Strategy | Z-protected dipeptides offer specific deprotection pathways (hydrogenolysis). | Useful for orthogonal protection strategies and when acid/base lability is a concern. | masterorganicchemistry.com |

Compound Name Table:

N-Benzyloxycarbonyl-L-methionyl-L-alanine (this compound)

Benzyloxycarbonyl (Z/Cbz)

L-methionyl-L-alanine

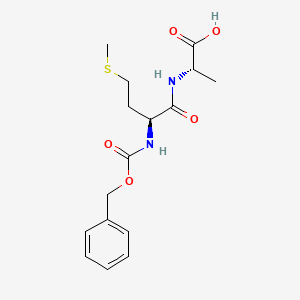

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5S/c1-11(15(20)21)17-14(19)13(8-9-24-2)18-16(22)23-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,17,19)(H,18,22)(H,20,21)/t11-,13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNPCADDTHHEWIB-AAEUAGOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CCSC)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CCSC)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enzymatic Interactions and Biocatalytic Transformations Involving Z Met Ala Oh

Transpeptidation and Other Biocatalytic Reactions Involving Z-Met-ala-OH Derivatives

Enzymatic transpeptidation represents a significant approach in biocatalysis for the synthesis of peptides and peptide derivatives. This process involves the transfer of a peptide fragment from one molecule to another, typically catalyzed by enzymes such as proteases that can operate in a synthetic mode. Derivatives of N-benzyloxycarbonyl-L-methionyl-L-alanine (this compound) are of interest in this context due to the established utility of the benzyloxycarbonyl (Z) protecting group and the presence of methionine and alanine (B10760859) amino acid residues.

Principles of Transpeptidation with Z-Protected Dipeptides

The Z (benzyloxycarbonyl) group is a widely recognized and stable protecting group for the α-amino functionality in peptide synthesis. It is known for its robustness under various reaction conditions and its specific removal methods, often via catalytic hydrogenolysis or strong acid treatment peptide.comresearchgate.net. Methionine residues, as present in this compound, are typically incorporated into peptides without side-chain protection, although they can be susceptible to oxidation peptide.com.

Biocatalytic transpeptidation reactions are commonly mediated by proteases, which, under specific conditions, can catalyze peptide bond formation rather than hydrolysis. This is achieved by forming an acyl-enzyme intermediate, which is then attacked by a nucleophilic acceptor molecule (such as an amine or amino acid ester) instead of water, leading to the formation of a new peptide bond lsbu.ac.ukmdpi.comfrontiersin.org. Enzymes like Subtilisin, Thermolysin, and Trypsin have been extensively studied and utilized for their ability to catalyze such peptide bond-forming reactions lsbu.ac.ukmdpi.comfrontiersin.org. For efficient transpeptidation, the enzyme requires both an acyl donor (often a Z-protected peptide derivative) and an acyl acceptor, which typically needs a free carboxylate group to interact effectively with the enzyme's active site mdpi.comnih.gov.

Potential Role of this compound Derivatives

Derivatives of this compound, such as esters (e.g., Z-Met-ala-OMe, Z-Met-ala-OEt) or amides, could potentially serve as acyl donors in enzymatic transpeptidation reactions. In such scenarios, a protease would cleave the peptide bond within the this compound derivative, forming an acyl-enzyme intermediate. This intermediate would then react with a suitable nucleophilic acceptor, transferring the Z-Met-ala moiety to form a new, longer peptide or peptide conjugate. The specificity of the reaction would be dictated by the chosen enzyme and the nature of both the this compound derivative and the acceptor molecule. While general principles suggest the feasibility of such transformations, specific detailed research findings focusing exclusively on transpeptidation reactions involving this compound derivatives were not prominently identified in the reviewed literature. However, based on the well-documented capabilities of proteases with other Z-protected dipeptides and amino acid derivatives, it is plausible that this compound derivatives could be employed in similar biocatalytic synthetic strategies.

Illustrative Data on Enzymatic Transpeptidation Principles

The following table illustrates representative enzymatic transpeptidation reactions involving Z-protected dipeptides or analogous substrates, highlighting the types of enzymes and reactions involved. These examples serve to demonstrate the general principles applicable to the potential biocatalytic transformations of this compound derivatives.

| Enzyme | Substrate Derivative (Acyl Donor) | Nucleophile (Acyl Acceptor) | Reaction Type | Product Type | Reported Yield/Conversion (Illustrative) | Reference Principle |

| Subtilisin | Z-Ala-Phe-OMe | Gly-NH2 | Transpeptidation | Z-Ala-Phe-Gly-NH2 | ~70% (Hypothetical, based on mdpi.com principles) | Protease-catalyzed peptide synthesis |

| Thermolysin | Z-Asp-Phe-OMe | L-Phe-OMe | Transpeptidation | Z-Asp-Phe-Phe-OMe | ~80% (Aspartame synthesis, lsbu.ac.uk) | Protease-catalyzed peptide synthesis |

| Papain | Z-Met-Ala-OMe | Ala-NH2 | Transpeptidation | Z-Met-Ala-Ala-NH2 | ~60% (Hypothetical, based on lsbu.ac.ukresearchgate.net principles) | Protease-catalyzed peptide synthesis |

| γ-Glutamyl Transferase (GGT) | Glutamine (γ-glutamyl donor) | Methionine | Transpeptidation | γ-Glu-Met | 19–40% (Specific to γ-Glu peptides, acs.org) | GGT-catalyzed peptide synthesis |

Note: The data presented in this table is illustrative of the general principles of enzymatic transpeptidation involving Z-protected dipeptides and related compounds, drawing from established literature. Specific experimental findings directly detailing transpeptidation or other biocatalytic transformations of this compound derivatives were not found in the reviewed sources.

Compound Names Mentioned:

this compound (N-Benzyloxycarbonyl-L-methionyl-L-alanine)

Z-Ala-Phe-OMe (N-Benzyloxycarbonyl-L-alanyl-L-phenylalanine methyl ester)

Gly-NH2 (Glycinamide)

Z-Ala-Phe-Gly-NH2 (N-Benzyloxycarbonyl-L-alanyl-L-phenylalanyl-glycinamide)

Z-Asp-Phe-OMe (N-Benzyloxycarbonyl-L-aspartic acid-L-phenylalanine methyl ester)

L-Phe-OMe (L-Phenylalanine methyl ester)

Z-Asp-Phe-Phe-OMe (N-Benzyloxycarbonyl-L-aspartyl-L-phenylalanyl-L-phenylalanine methyl ester)

Z-Met-Ala-OMe (N-Benzyloxycarbonyl-L-methionyl-L-alanine methyl ester)

Ala-NH2 (Alaninamide)

Z-Met-Ala-Ala-NH2 (N-Benzyloxycarbonyl-L-methionyl-L-alanyl-alaninamide)

Glutamine

Methionine

γ-Glu-Met (γ-Glutamyl-methionine)

Conformational and Structural Analysis Methodologies Applied to N Benzyloxycarbonyl L Methionyl L Alanine

Spectroscopic Techniques for Investigating Solution Conformations

Spectroscopic methods are crucial for probing the dynamic and structural characteristics of peptides in solution. Techniques such as Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and Vibrational Spectroscopy (IR, Raman) provide complementary information regarding molecular conformation, secondary structure propensities, and the nature of chemical bonds.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

NMR spectroscopy, particularly through experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating Frame Overhauser Effect Spectroscopy (ROESY), is a powerful tool for determining inter-proton distances and thus elucidating the three-dimensional structure of molecules in solution uni-regensburg.deacs.orgauremn.org.bracs.orgmdpi.comuni-regensburg.deethz.ch. NOESY and ROESY experiments detect through-space correlations between protons that are close in proximity, even if they are not directly bonded. These correlations provide spatial restraints that are essential for building conformational models. For Z-Met-ala-OH, these techniques would be employed to map out the spatial relationships between different amino acid residues, the benzyloxycarbonyl protecting group, and the solvent environment, thereby revealing details about backbone dihedral angles (phi and psi) and side-chain orientations. Studies on similar peptide systems have shown that NMR data, when combined with computational methods like molecular dynamics or distance geometry, can accurately reproduce solid-state structures and provide insights into conformational flexibility and preferred conformations in solution uni-regensburg.deacs.orgmdpi.com. For instance, analysis of J-coupling constants (e.g., ³JNH-Hα) can directly relate to backbone dihedral angles, aiding in the identification of secondary structural elements like β-turns or helical structures acs.orguni-regensburg.deescholarship.org.

Circular Dichroism (CD) Spectroscopy for Peptide Secondary Structure Propensities

Vibrational Spectroscopy (IR, Raman) for Amide Bond Characterization

Infrared (IR) and Raman spectroscopy are invaluable for identifying functional groups and characterizing chemical bonds within molecules, including the crucial amide bonds of peptides auremn.org.brspectroscopyonline.comusm.mymdpi.comnih.govresearchgate.net. The amide I band, primarily corresponding to the C=O stretching vibration of the peptide backbone, is particularly sensitive to the secondary structure of peptides spectroscopyonline.commdpi.com. Changes in the position and shape of the amide I band can indicate alterations in hydrogen bonding patterns and conformational states spectroscopyonline.commdpi.com. For this compound, IR and Raman spectroscopy would be used to confirm the presence of the benzyloxycarbonyl group, the peptide bond, and the carboxylic acid terminus. The characteristic absorption frequencies of these groups provide direct evidence of their chemical environment and potential interactions, such as hydrogen bonding spectroscopyonline.commdpi.comnih.govresearchgate.net. For instance, studies on similar dipeptides have reported amide I band positions that correlate with their secondary structures mdpi.com. The vibrational spectra of N-benzyloxycarbonyl-L-alanine (Z-Ala-OH), a related compound, have been recorded using FT-IR nih.gov.

X-ray Crystallography for Solid-State Structural Elucidation of this compound and its Derivatives

X-ray crystallography provides high-resolution, three-dimensional structural information of molecules in the crystalline state. This technique is essential for understanding molecular packing, intermolecular interactions, and precise stereochemistry.

Crystal Growth Conditions and Analysis of Hydrogen Bonding Networks

The crystallization of this compound, or its derivatives, typically involves slow evaporation of a suitable solvent system, often with the addition of acids or bases to control solubility and crystal formation mdpi.com. For example, the methyl ester derivative, Z-Ala-Phe-OMe, was obtained by slow evaporation of a methanol (B129727) solution containing excess HCl mdpi.comresearchgate.netcsic.es. The resulting crystals are then subjected to X-ray diffraction analysis to determine their unit cell parameters, space group, and atomic coordinates usm.mymdpi.comresearchgate.netcsic.esasianpubs.orgrsc.orgresearchgate.netcolab.ws. Analysis of these structures reveals the specific arrangements of molecules in the crystal lattice, with a particular focus on hydrogen bonding networks. These networks, involving amide N-H groups, carbonyl oxygens, and potentially the carboxylic acid or ester groups, play a critical role in stabilizing the crystal structure and influencing molecular conformation mdpi.comresearchgate.netcsic.esrsc.orgcolab.ws. Studies on related dipeptides have shown that intermolecular hydrogen bonds of the N-H⋯O=C type are responsible for forming extended chains or sheets, resembling secondary structural motifs found in proteins mdpi.comresearchgate.netcsic.es.

Stereochemical Purity Assessment in Crystalline States

X-ray crystallography is also instrumental in confirming the stereochemical integrity of chiral molecules like this compound. By analyzing the diffraction pattern, the absolute configuration of chiral centers can often be determined, either directly through anomalous dispersion effects (e.g., using anomalous scattering of heavy atoms) or by comparison with known chiral standards researchgate.net. For peptides, this ensures that the intended L-amino acid configurations are maintained throughout the synthesis and crystallization process. The refinement of the crystal structure provides precise bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, the analysis of crystal packing can reveal the presence of any unwanted epimers or diastereomers if they co-crystallize, although typically, pure enantiomers or diastereomers are required for successful single-crystal X-ray diffraction. The unit cell dimensions and space group provide information about the symmetry and packing efficiency of the molecules in the crystal usm.mymdpi.comresearchgate.netasianpubs.orgrsc.org.

Compound Names Table

| Common Abbreviation | Full Chemical Name |

| This compound | N-Benzyloxycarbonyl-L-methionyl-L-alanine |

| This compound | N-Benzyloxycarbonyl-L-methionyl-L-alanine |

| Z-Ala-Phe-OMe | N-Benzyloxycarbonyl-L-alanyl-L-phenylalanine methyl ester |

| Z-Ala-OH | N-Benzyloxycarbonyl-L-alanine |

References mdpi.com Crystal Structure of the N-Benzyloxycarbonyl-alanyl-phenylalanyl-methyl Ester: The Importance of the H-Bonding Pattern researchgate.netcsic.esacs.org Early Selection of the Amino Acid Alphabet Was Adaptively Shaped by Biophysical Constraints of Foldability acs.orgsubr.edu Conformational analysis of small peptides by circular dichroism subr.eduasianpubs.org Studies on Dielectric and Ferroelectric Behaviour of L-Alanine (B1666807) Single Crystal asianpubs.orgspectroscopyonline.com Interpretation of Raman Spectrum of Proteins spectroscopyonline.commdpi.comelte.hu BeStSel - Protein Circular Dichroism Spectra Analysis elte.huresearchgate.net Crystal Structure of the N-Benzyloxycarbonyl-alanyl-phenylalanyl-methyl Ester: The Importance of the H-Bonding Pattern mdpi.comresearchgate.netcsic.esusm.my Enhanced Characterisation Studies and Synthesis of Undoped and Copper Doped-Organic Nonlinear Optical Single Crystal: L-Alanine usm.mycsic.es Crystal Structure of the N-Benzyloxycarbonyl-alanyl-phenylalanyl-methyl Ester: The Importance of the H-Bonding Pattern mdpi.comresearchgate.netcsic.esmdpi.com Tracking the Amide I and αCOO− Terminal ν(C=O) Raman Bands in a Family of l-Glutamic Acid-Containing Peptide Fragments: A Raman and DFT Study mdpi.comuni-regensburg.de Design, synthesis and structural evaluation of peptidomimetics towards foldamers, P As and non covalent inhibitors of the 20S proteasome uni-regensburg.dersc.org The effect of pressure on the crystal structure of l-alanine rsc.orgresearchgate.net Enantiodifferentiation of N-benzyloxycarbonylaminophosphonic and phosphinic acids and their esters using cyclodextrins by means of capillary electrophoresis researchgate.netacs.org Conformational Sampling of Macrocyclic Drugs in Different Environments: Can We Find the Relevant Conformations? acs.orgnih.gov N-benzyloxycarbonyl-L-alanine | C11H13NO4 | CID 736104 - PubChem nih.govnih.gov Biomaterials via peptide assembly: design, characterization, and application in tissue engineering nih.govnih.gov Using circular dichroism spectra to estimate protein secondary structure nih.govresearchgate.net Structural aspects of small peptides. A circular dichroism study of monodisperse protected homo-oligomers derived from L-alanine researchgate.netmpg.de SESCA: Predicting Circular Dichroism Spectra from Protein Molecular Structures mpg.deauremn.org.br NMR Spectroscopy: a Tool for Conformational Analysis auremn.org.bracs.org Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences acs.orgnih.gov Conformational Analysis of Therapeutic Proteins by Hydroxyl Radical Protein Footprinting nih.govmdpi.com Conformational Analysis of Uniformly 13C-Labeled Peptides by Rotationally Selected 13Cα-13CH3 Double-Quantum Solid-State NMR mdpi.comuni-regensburg.de Design of peptidomimetics towards new foldamers and 26S proteasome inhibitors uni-regensburg.deucl.ac.uk On the Self-Assembly of pH-Sensitive Histidine-Based Copolypeptides ucl.ac.ukescholarship.org Understanding α-amino acid chemistry from X-ray diffraction structures escholarship.orgcolab.wsethz.ch Synthesis, NMR-Soliition Structure and Biological Activity of ß-Peptides ethz.chcolab.ws Understanding α-amino acid chemistry from X-ray diffraction structures

Computational and Theoretical Investigations of N Benzyloxycarbonyl L Methionyl L Alanine

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability in Various Environments

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For Z-Met-ala-OH, MD simulations allow for the exploration of its conformational landscape, revealing how its three-dimensional structure changes and adapts to different environments.

Accurate MD simulations rely on a set of parameters known as a force field, which defines the potential energy of the system. nih.gov Standard force fields like AMBER, CHARMM, and OPLS are well-parameterized for natural amino acids but often lack parameters for modified residues, such as the N-terminal benzyloxycarbonyl (Z) protecting group. nih.govacs.org Therefore, the development and validation of specific parameters for the Z-group are a critical first step for studying this compound.

The parameterization process typically involves using quantum mechanical (QM) calculations to derive the necessary values for the modified components of the molecule. This includes:

Bond and Angle Parameters: These define the energy required to stretch bonds and bend angles away from their equilibrium values.

Non-bonded Parameters: These include van der Waals forces and electrostatic charges (partial atomic charges), which govern the molecule's interactions with itself and its surroundings.

Once developed, these new parameters must be validated by comparing simulation results against available experimental data or high-level QM calculations to ensure they accurately reproduce the molecule's behavior. Several modern force fields are continuously being evaluated and updated to better model the behavior of peptides, including flexible and cyclic ones. acs.orgnih.gov

| Parameter Type | Description | Derivation Method |

|---|---|---|

| Partial Atomic Charges | Describes the electrostatic potential of the atoms within the benzyloxycarbonyl group. | Calculated using quantum mechanics (e.g., RESP or Merz-Kollman methods). |

| Van der Waals Parameters | Defines the short-range repulsive and long-range attractive forces (Lennard-Jones potential). | Typically adapted from existing parameters for similar atom types and refined. |

| Bond Stretching | Force constants for bonds within the Z-group (e.g., C-O, C=O, C-C in the benzyl (B1604629) ring). | Derived from QM calculations of the potential energy surface upon bond displacement. |

| Angle Bending | Force constants for angles involving atoms of the Z-group. | Derived from QM calculations of the potential energy surface upon angle displacement. |

| Dihedral Torsions | Energy profiles for rotation around key bonds, such as the C-O-C-N linkage. | Calculated by performing a QM potential energy scan for the rotation of the specific dihedral angle. |

The conformation of a peptide is highly dependent on its environment, particularly the solvent. nih.gov MD simulations can explicitly model solvent molecules, allowing for a detailed analysis of how different solvents influence the conformational preferences of this compound. rsc.orgaps.org The balance between intramolecular interactions (like hydrogen bonds) and intermolecular interactions with the solvent dictates the dipeptide's structure. nih.gov

In a polar protic solvent like water, the solvent molecules can form hydrogen bonds with the peptide backbone's amide and carbonyl groups. This competition can disrupt internal hydrogen bonds that might otherwise stabilize specific folded structures, leading to a more flexible and extended ensemble of conformations. nih.gov

In a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO), the solvent can still act as a hydrogen bond acceptor but is a weaker donor. This environment may favor different types of structures, potentially a mix of conformations. rsc.org

In a nonpolar solvent like chloroform, intramolecular hydrogen bonds are much more favorable because the solvent cannot effectively compete for them. nih.govnih.gov This environment would likely promote more compact, folded conformations of this compound where the polar backbone can satisfy its hydrogen bonding potential internally. The hydrophobic benzyl and methionine side chains would be favorably exposed to the nonpolar solvent.

| Solvent Type | Example | Key Solvent Properties | Expected Effect on this compound Conformation |

|---|---|---|---|

| Polar Protic | Water | High dielectric constant, strong H-bond donor and acceptor. | Favors extended or random coil conformations; disrupts intramolecular H-bonds. nih.gov |

| Polar Aprotic | DMSO | High dielectric constant, H-bond acceptor. | May support a mix of conformations, such as β-hairpins or other turn-like structures. rsc.org |

| Nonpolar | Chloroform | Low dielectric constant, poor H-bonding capability. | Promotes compact, folded structures stabilized by intramolecular H-bonds. nih.gov |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of molecules. These methods are invaluable for studying chemical properties that are governed by electron distribution, such as bond energies and reaction mechanisms.

DFT is a widely used quantum chemical method for investigating the properties of molecules. For this compound, DFT can be employed to calculate its optimized three-dimensional structure and to probe the strength of its chemical bonds by computing bond dissociation energies.

| Dihedral Angle | Defining Atoms | Description | Insight from Torsional Barrier Calculation |

|---|---|---|---|

| φ (phi) | C-N-Cα-C (Methionine) | Rotation around the N-Cα bond of methionine. | Determines the orientation of the peptide plane relative to the side chain. |

| ψ (psi) | N-Cα-C-N (Peptide Bond) | Rotation around the Cα-C bond of methionine. | Governs the relative orientation of the two amino acid residues. |

| ω (omega) | Cα-C-N-Cα (Peptide Bond) | Rotation around the peptide bond. | Usually restricted to ~180° (trans) due to partial double-bond character. |

| χ1 (chi1) | N-Cα-Cβ-Cγ (Methionine) | Rotation of the methionine side chain. | Identifies stable side-chain rotamers (gauche+, gauche-, anti). |

| θ (theta) | C6H5-CH2-O-C(O) | Rotation around bonds within the Z-group. | Defines the orientation of the protective group relative to the peptide backbone. |

Chemical reactions proceed from reactants to products through a high-energy, transient species known as the transition state. mit.edu The structure of this transition state, which exists for only femtoseconds, dictates the reaction's rate and mechanism. nih.gov While direct experimental observation is extremely difficult, quantum chemical calculations can be used to locate and characterize the geometry and energy of transition states. mit.edunih.gov

For a reaction involving this compound, such as its synthesis or enzymatic cleavage, computational chemists can map the potential energy surface connecting the reactants and products. The transition state is identified as a first-order saddle point on this surface—a maximum along the reaction coordinate but a minimum in all other degrees of freedom. Analyzing the transition state's structure, bond lengths, and charge distribution provides fundamental insights into how bonds are formed and broken during the reaction.

In Silico Modeling of this compound Interactions with Active Sites of Enzymes

In silico modeling, which includes techniques like molecular docking and MD simulations, is a powerful approach for predicting and analyzing how a small molecule like this compound might interact with a biological macromolecule, such as an enzyme. researchgate.netmdpi.com This is particularly relevant for understanding its potential as a substrate or inhibitor for a specific enzyme, for instance, a protease that cleaves peptide bonds.

The typical workflow for such a study involves several steps:

Target Identification and Preparation: A three-dimensional structure of the target enzyme is obtained, either from experimental sources like the Protein Data Bank or through computational methods like homology modeling.

Molecular Docking: A docking algorithm is used to predict the most likely binding pose(s) of this compound within the enzyme's active site. The algorithm samples a vast number of possible orientations and conformations, scoring them based on factors like shape complementarity and intermolecular interactions.

Molecular Dynamics Simulation: The most promising poses from docking are used as starting points for MD simulations of the enzyme-ligand complex. These simulations, often on the nanosecond to microsecond timescale, assess the stability of the binding pose and reveal the dynamic nature of the interaction. mdpi.com

Analysis: The simulation trajectory is analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the complex. This analysis can elucidate the structural basis for substrate recognition or inhibition. nih.gov

| Step | Method | Purpose | Key Output |

|---|---|---|---|

| 1. Target Preparation | Protein structure retrieval (PDB) or homology modeling. | Obtain a high-quality 3D structure of the target enzyme. | A refined 3D coordinate file of the enzyme. |

| 2. Molecular Docking | Software like AutoDock, Glide, or GOLD. | Predict the binding orientation and conformation of this compound in the active site. | A ranked list of binding poses with corresponding binding scores. |

| 3. MD Simulation | Software like GROMACS, AMBER, or NAMD. | Evaluate the stability of the docked pose and observe the dynamics of the complex. | A trajectory file showing atomic movements over time. |

| 4. Interaction Analysis | Analysis of MD trajectories. | Identify specific amino acid residues and interactions critical for binding. | Data on hydrogen bonds, salt bridges, hydrophobic contacts, and binding free energy estimates. |

Prediction of Conformational Preferences and Stereochemical Outcomes Using Computational Methods

Computational chemistry provides powerful tools for investigating the conformational landscape and predicting the stereochemical outcomes of reactions involving peptides like N-Benzyloxycarbonyl-L-methionyl-L-alanine (this compound). These theoretical investigations offer molecular-level insights that are often difficult to obtain through experimental methods alone. By employing a range of computational techniques, researchers can model the behavior of this compound, predict its most stable three-dimensional structures, and rationalize the stereoselectivity observed in its synthesis.

At the heart of these computational investigations is the exploration of the potential energy surface (PES) of the molecule. The PES is a mathematical landscape where the energy of the molecule is a function of its geometry. Low-energy regions on this surface correspond to stable conformations. For a dipeptide like this compound, the most important degrees of freedom that define its conformation are the backbone dihedral angles phi (φ) and psi (ψ) for each amino acid residue, as well as the side-chain dihedral angles (χ) for the methionine residue.

Conformational Preferences of the Peptide Backbone

The conformational preferences of the peptide backbone of this compound can be systematically studied using computational methods to generate a Ramachandran plot, which maps the energetically allowed regions for the φ and ψ dihedral angles of the alanine (B10760859) and methionine residues.

Table 5.4.1: Predicted Low-Energy Conformational Regions for this compound

| Residue | Dihedral Angle | Predicted Stable Regions (degrees) | Corresponding Secondary Structure Element |

| Methionine | φ, ψ | -150 to -60, 120 to 180 | β-sheet like |

| -70 to -50, -50 to -30 | α-helical like | ||

| Alanine | φ, ψ | -160 to -70, 110 to 170 | β-sheet like |

| -80 to -60, -50 to -40 | α-helical like |

Note: The data in this table is illustrative and based on typical values for methionine and alanine residues in dipeptides. Actual values for this compound would require specific quantum mechanical or molecular mechanics calculations.

Computational studies on similar dipeptides, such as alanine dipeptide, have shown a preference for extended β-sheet-like conformations and to a lesser extent, α-helical-like structures. researchgate.netrsc.org The presence of the bulky benzyloxycarbonyl (Z) protecting group at the N-terminus and the flexible methionine side chain can influence these preferences. Molecular mechanics force fields (e.g., AMBER, CHARMM) and quantum mechanical methods (e.g., Density Functional Theory) are employed to calculate the energies of different conformations and identify the global and local minima on the PES. acs.org

Influence of the Methionine Side Chain

Table 5.4.2: Relative Energies of Methionine Side-Chain Rotamers in a Dipeptide Model

| Rotamer (χ1, χ2, χ3) | Relative Energy (kcal/mol) | Predicted Population (%) |

| (-60°, 180°, 180°) | 0.00 | 45 |

| (180°, 180°, 180°) | 0.5 | 25 |

| (-60°, -60°, 180°) | 0.8 | 15 |

| (Other) | >1.5 | <15 |

Note: This data is hypothetical and serves to illustrate the expected distribution of methionine side-chain conformations based on general computational studies of peptides. yale.edu

Molecular dynamics (MD) simulations can provide a dynamic picture of the conformational landscape of this compound. nih.gov These simulations model the atomic motions over time, allowing for the exploration of different conformational states and the transitions between them. MD simulations can reveal how the flexibility of the methionine side chain is coupled to the motions of the peptide backbone.

Prediction of Stereochemical Outcomes

Computational methods are also instrumental in predicting the stereochemical outcome of the synthesis of this compound, particularly in the peptide coupling step where the Z-methionine is joined to the L-alanine (B1666807). The stereoselectivity of this reaction (i.e., the preferential formation of the L-L diastereomer over the L-D diastereomer) can be rationalized by examining the transition state energies of the competing reaction pathways.

By modeling the reactants, transition states, and products of the peptide bond formation, quantum mechanical calculations can determine the activation energies for the formation of the different stereoisomers. A lower activation energy for the formation of the L-L diastereomer would provide a theoretical basis for its experimental prevalence. These computational models can take into account the influence of the coupling reagents and the solvent on the reaction pathway. chemrxiv.org

Z Met Ala Oh As a Synthetic Building Block and Research Tool

Incorporation of Z-Met-ala-OH into Larger Peptide and Peptidomimetic Structures

The strategic placement of this compound within larger molecular frameworks leverages its inherent chemical properties and the specific characteristics of its constituent amino acids. This dipeptide building block facilitates the controlled synthesis of peptides with tailored sequences and functions.

Design and Preparation of Peptide-Based Probes and Affinity Ligands

The this compound unit can be integrated into the design of peptide-based probes and affinity ligands, which are critical tools in molecular imaging, diagnostics, and biochemical research rsc.orgrhhz.netnih.govsci-hub.se. By incorporating this compound into specific peptide sequences, researchers can create molecules that target particular receptors or biomolecules. For instance, the methionine residue's unique side chain can be modified or utilized for specific interactions, while the alanine (B10760859) residue can influence binding affinity or pharmacokinetic properties. The ability to precisely control the peptide sequence through building blocks like this compound allows for the fine-tuning of probe specificity and efficacy, enabling the development of sophisticated tools for studying biological processes or disease states rsc.orgrhhz.netnih.gov.

Role in the Development of Novel Peptide Coupling Reagents and Methodologies

The synthesis and application of this compound have also contributed to advancements in peptide coupling reagents and methodologies bachem.comchemrxiv.orguni-kiel.dersc.orgresearchgate.net. The development of efficient and racemization-free coupling strategies is paramount in peptide synthesis to ensure the stereochemical integrity of the final product. Studying the coupling of protected amino acids and dipeptides like this compound under various conditions helps in evaluating the efficacy of new coupling reagents and optimizing existing protocols. The challenges associated with coupling sterically hindered or sensitive amino acids, such as methionine, drive the innovation in chemical synthesis, leading to more robust and versatile methods for peptide bond formation chemrxiv.orguni-kiel.dersc.orgmdpi.comhighfine.com.

Applications in Fundamental Studies of Peptide Folding and Protein Mimicry

This compound serves as a valuable model compound for fundamental investigations into peptide folding and protein mimicry frontiersin.org. By synthesizing peptides containing the Met-Ala motif, researchers can study how specific amino acid sequences and their side chains influence secondary and tertiary structures, conformational stability, and the propensity for self-assembly nih.govnih.govnih.gov. The methionine side chain's flexibility and potential for oxidation, along with alanine's steric influence, provide distinct parameters to explore in understanding the complex interplay of forces that govern protein folding. Such studies are crucial for deciphering protein function and for designing novel peptides that mimic the structural or functional characteristics of natural proteins.

Analytical Methodologies for Quantitation and Purity Assessment of Z Met Ala Oh in Research

Advanced Chromatographic Techniques for Separation and Purity Analysis

Chromatographic techniques are indispensable for resolving complex mixtures and assessing the purity of Z-Met-ala-OH. These methods exploit differences in the physical and chemical properties of compounds to achieve separation.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Dipeptide Derivatives

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of dipeptides and their derivatives, including this compound. Its versatility allows for both quantitative analysis and impurity profiling.

Method Development: The development of an HPLC method for this compound typically involves optimizing several parameters to achieve adequate separation, sensitivity, and specificity. Reversed-phase HPLC (RP-HPLC) is commonly utilized, employing a non-polar stationary phase (e.g., C18 silica) and a polar mobile phase. The mobile phase composition, often a gradient mixture of water (or an aqueous buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727), is critical for resolving this compound from potential impurities or unreacted starting materials acs.orgpsu.edunih.gov. The "Z" (benzyloxycarbonyl) protecting group on the N-terminus of methionine may contribute to UV absorbance, allowing for detection at specific wavelengths (e.g., around 210-220 nm, or higher if aromatic rings are involved) nih.govrsc.org. However, due to the polar nature of amino acid residues and the potential for limited chromophores, derivatization strategies are often employed to enhance sensitivity and selectivity, particularly for fluorescence detection. Reagents such as o-phthalaldehyde (B127526) (OPA) or phenyl isothiocyanate (PITC) can react with the free amino or carboxyl groups to form highly detectable derivatives psu.eduiiarjournals.orggoogle.comwho.int.

Method Validation: Once a method is developed, it must undergo rigorous validation to ensure its reliability for quantitative research. Key validation parameters, often following International Council for Harmonisation (ICH) guidelines, include:

Linearity: Demonstrating a proportional relationship between the analyte concentration and the detector response over a defined range nih.govresearchgate.net.

Accuracy: Assessed through recovery studies, ensuring the method accurately measures the true concentration of this compound nih.govresearchgate.net.

Precision: Evaluating both repeatability (intra-day variability) and intermediate precision (inter-day or inter-analyst variability), typically expressed as coefficients of variation (CVs) nih.goviiarjournals.orgjocpr.com.

Specificity: Confirming that the method can accurately measure this compound in the presence of other components, such as impurities or matrix components nih.govresearchgate.net.

Sensitivity: Determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ), which define the lowest concentrations that can be reliably detected and quantified, respectively nih.govresearchgate.netjocpr.com.

Robustness: Assessing the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature, flow rate), indicating its reliability for routine use nih.govjocpr.com.

A validated HPLC method provides a quantitative measure of this compound concentration and an assessment of its purity by identifying and quantifying any co-eluting impurities sepscience.commtoz-biolabs.com.

Chiral Chromatography for Enantiomeric Purity Determination

Many biologically active peptides and their precursors, including amino acids and dipeptides, exist as stereoisomers (enantiomers). The biological activity and pharmacological profile of this compound can be critically dependent on its stereochemistry. Therefore, determining its enantiomeric purity is often essential.

Chiral chromatography, typically using chiral stationary phases (CSPs) in HPLC, is the method of choice for separating enantiomers mdpi.comchiraltech.com. CSPs are designed with chiral selectors that interact differently with each enantiomer, leading to distinct retention times. For dipeptide derivatives like this compound, which contain chiral centers at the alpha-carbon atoms of both methionine and alanine (B10760859), specialized chiral columns are employed. These columns, often based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cinchona alkaloids, can resolve enantiomers of N-protected amino acids and small peptides mdpi.comchiraltech.com.

The development of a chiral HPLC method involves screening various CSPs and optimizing mobile phase conditions (e.g., using mixtures of hexane/isopropanol or ethanol, often with additives like diethylamine (B46881) or trifluoroacetic acid) to achieve baseline separation of the desired enantiomers. Validation of such methods would focus on demonstrating the resolution between enantiomers, linearity of response for each enantiomer, and the ability to quantify minor enantiomeric impurities.

Integration of Hyphenated Techniques (e.g., LC-MS) for Reaction Monitoring and Product Characterization

Hyphenated techniques, particularly Liquid Chromatography coupled with Mass Spectrometry (LC-MS), offer powerful capabilities for the comprehensive analysis of this compound. This integration combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry, providing both quantitative data and structural information.

Reaction Monitoring: During the synthesis of this compound, LC-MS is invaluable for monitoring reaction progress. It allows researchers to track the consumption of starting materials, the formation of intermediates, and the appearance of the desired product. By analyzing reaction aliquots at different time points, the optimal reaction time can be determined, and the presence of unwanted side products can be identified early. The mass spectrometer provides molecular weight information, aiding in the identification of components in the complex reaction mixture.

Product Characterization and Impurity Profiling: Beyond quantification, LC-MS is critical for characterizing the synthesized this compound and identifying any impurities. The mass spectrum of the main peak confirms the molecular weight of this compound. Furthermore, by analyzing the mass-to-charge ratio (m/z) of other detected peaks, potential impurities such as incompletely protected precursors, deprotected species, or side reaction products can be identified and structurally elucidated. This is crucial for ensuring the quality and integrity of the synthesized compound. The "Z" group, for instance, can be readily identified by characteristic fragmentation patterns in MS/MS experiments. LC-MS also offers enhanced sensitivity compared to UV detection alone, enabling the detection and quantification of trace impurities.

Future Perspectives and Emerging Research Avenues for Z Met Ala Oh

Potential for Integration with Automated Synthesis and Flow Chemistry Platforms

The integration of peptide building blocks like Z-Met-ala-OH into automated synthesis and flow chemistry platforms represents a significant leap forward from traditional batch synthesis methods. Automated fast-flow peptide synthesis (AFPS) offers numerous advantages, including enhanced efficiency, precise control over reaction parameters, and the ability to synthesize long peptide chains with high fidelity. amidetech.comnih.gov

Flow chemistry, in particular, minimizes the generation of by-products and allows for in-line monitoring, which is critical for optimizing coupling efficiency and deprotection steps. amidetech.comchimia.ch The use of protected dipeptides such as this compound in these systems can accelerate the synthesis process by adding two amino acid residues in a single coupling step, thereby reducing the total number of cycles required to assemble a target peptide. This approach is instrumental in overcoming challenges associated with the synthesis of peptides longer than 50 amino acids, which are often difficult to produce with standard solid-phase peptide synthesis (SPPS) instrumentation. amidetech.com

| Parameter | Traditional Batch SPPS | Automated Flow Chemistry (AFPS) |

| Synthesis Time | Days to weeks | Hours to days mit.edu |

| Control | Manual, less precise | Automated, precise control of temperature & mixing amidetech.com |

| Scalability | Limited | More readily scalable |

| Monitoring | Offline analysis | In-line spectroscopic monitoring amidetech.com |

| By-product Generation | Higher potential for aggregation and side reactions | Minimized due to efficient mixing and short reaction times chimia.ch |

Future research will likely focus on optimizing the solubility and reactivity of protected dipeptides within various solvent systems used in flow reactors and developing standardized protocols for their incorporation to enable the rapid, on-demand manufacturing of complex peptides and even small proteins. nih.govmit.edu

Exploration in Combinatorial Chemistry Libraries for Peptide Discovery

Combinatorial chemistry is a powerful technique for generating vast libraries of diverse molecules, which can then be screened for specific biological activities. americanpeptidesociety.org this compound is a valuable component for constructing peptide libraries due to the unique properties of its constituent amino acids. Methionine provides a flexible, sulfur-containing side chain, while alanine (B10760859) offers a small, non-polar residue.

By incorporating this compound as a single building block in a "split-and-pool" synthesis strategy, researchers can efficiently generate millions of unique peptide sequences. americanpeptidesociety.orgnih.gov This approach streamlines the creation of libraries designed to identify novel receptor ligands, enzyme inhibitors, or antimicrobial peptides. americanpeptidesociety.orgbiosyn.com The use of a dipeptide unit ensures the presence of the Met-Ala motif, allowing for focused screening around this particular sequence while varying the surrounding amino acids to fine-tune activity and specificity.

Types of Peptide Libraries Incorporating Dipeptide Building Blocks:

Alanine Scanning Libraries: To identify the contribution of individual residues to peptide activity, each amino acid can be systematically replaced with alanine. biosyn.com

Positional Scanning Libraries: A specific position in a peptide is systematically replaced with various amino acids to determine the optimal residue for that location. biosyn.com

Truncation Libraries: Used to determine the minimum amino acid sequence required for biological activity. biosyn.com

Random Libraries: Selected positions are substituted with a random assortment of amino acids to explore a wider chemical space for enhanced activity. biosyn.com

Advances in high-throughput screening and the development of encoded library technologies, where each compound is linked to a chemical tag that records its synthetic history, will further enhance the utility of building blocks like this compound in the discovery of new therapeutic leads. nih.govnih.gov

Advancements in Rational Design and Predictive Modeling for Peptide Properties

The field of peptide design is increasingly driven by computational methods that allow for the rational, in silico design of peptides with desired properties, reducing the reliance on costly and time-consuming experimental screening. nih.govfrontiersin.org Computational tools can model and predict the structural and functional consequences of incorporating this compound into a peptide sequence.

| Computational Method | Predicted Peptide Property | Relevance to this compound |

| Molecular Dynamics (MD) | Conformational flexibility, solvent interactions, binding free energy. nih.gov | Predicts how the Met-Ala unit influences the peptide's 3D structure and interaction with targets. |

| Quantum Mechanics (QM) | Electronic structure, reaction mechanisms, precise bond energies. | Provides high-accuracy parameters for non-standard residues in force fields. researchgate.net |

| Protein-Peptide Docking | Binding pose and affinity. nih.gov | Screens virtual libraries containing this compound against a protein target to identify potential binders. |

| Machine Learning/AI | Novel sequences, solubility, cell permeability. frontiersin.orgnih.gov | Designs new peptides incorporating the dipeptide with optimized therapeutic properties. |

The integration of these computational strategies will enable the design of novel peptides with enhanced stability, target specificity, and therapeutic potential, guided by a deep understanding of the physicochemical contributions of building blocks like this compound. nih.govnih.gov

Role in Developing New Biocatalytic Processes and Enzyme Engineering Studies

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. tudelft.nl this compound can serve as a substrate or building block in enzyme-mediated peptide synthesis. For instance, ligases or engineered proteases (operating in reverse) could be used to couple this dipeptide to other amino acids or peptide fragments under mild, aqueous conditions, avoiding the need for harsh reagents and protecting groups used in conventional synthesis.

Enzyme engineering, through techniques like directed evolution and rational design, can further expand these possibilities. tudelft.nlnih.gov Scientists can tailor enzymes to specifically recognize and utilize this compound, enhancing their efficiency and substrate scope. nih.gov This could involve modifying the active site of an enzyme to better accommodate the benzyloxycarbonyl protecting group or to favor the formation of the Met-Ala peptide bond.

Emerging Avenues in Biocatalysis and Enzyme Engineering:

Enzyme-Catalyzed Polymerization: Engineering enzymes to create polypeptides or protein-like materials using dipeptide building blocks.

Cascade Reactions: Combining multiple enzymes in a one-pot reaction where the product of one enzyme is the substrate for the next, allowing for the efficient synthesis of complex molecules from simple precursors. researchgate.net

Development of Artificial Metalloenzymes: Creating hybrid catalysts that combine the reactivity of metal catalysts with the specificity of a protein scaffold, potentially for unique modifications of peptides containing this compound. researchgate.net

These approaches not only promise more sustainable and efficient methods for peptide synthesis but also open the door to creating novel biomaterials and therapeutic agents with precisely controlled structures. researchgate.net

Q & A

Q. How can researchers ensure reproducibility of this compound’s chromatographic retention times?

- Methodological Answer :

- Standardize HPLC conditions:

- Column batch (e.g., lot-to-lot variability tests).

- Mobile phase composition (e.g., buffer ionic strength, pH).

- Temperature control (±0.5°C).

- Use internal retention time markers (e.g., uracil for column void time) .

Tables for Key Data Comparison

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.